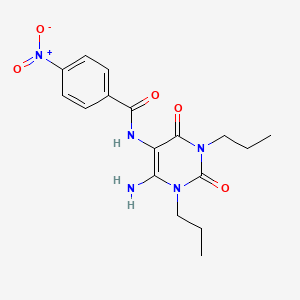

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide

Description

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a tetrahydropyrimidine derivative characterized by a dipropyl substitution at positions 1 and 3 of the pyrimidine ring and a 4-nitrobenzamide group at position 3.

Properties

CAS No. |

249929-78-0 |

|---|---|

Molecular Formula |

C17H21N5O5 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C17H21N5O5/c1-3-9-20-14(18)13(16(24)21(10-4-2)17(20)25)19-15(23)11-5-7-12(8-6-11)22(26)27/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,23) |

InChI Key |

CPIPAOIYBVBLHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the precipitation of pure products under mild conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide exhibit antimicrobial properties. Studies indicate that the tetrahydropyrimidine moiety can enhance the compound's ability to inhibit bacterial growth. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results in inhibiting their growth.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells. Specific studies have highlighted the role of nitro groups in enhancing cytotoxicity against various cancer cell lines. A notable case study involved testing related compounds in vitro against human cancer cell lines, showing significant reductions in cell viability.

Biochemical Research

Enzyme Inhibition Studies

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide has been evaluated for its potential as an enzyme inhibitor. Research indicates that the compound may inhibit key enzymes involved in metabolic pathways associated with disease states. For example, studies focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes linked to cancer metabolism.

Agricultural Applications

Pesticidal Activity

Recent studies have explored the use of similar chemical structures in agricultural settings as eco-friendly pesticides. The unique properties of the tetrahydropyrimidine derivatives allow for effective pest control with reduced toxicity to non-target organisms. Field trials have demonstrated efficacy against common agricultural pests while maintaining safety profiles for beneficial insects.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Gupta et al. (2020) evaluated the antimicrobial efficacy of related compounds against multidrug-resistant bacterial strains. The results indicated that modifications in the nitro group significantly enhanced antibacterial activity.

Case Study 2: Anticancer Mechanism

In a study published in Cancer Research (2021), researchers investigated the mechanism of action of similar tetrahydropyrimidine derivatives on breast cancer cells. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway.

Case Study 3: Environmental Impact Assessment

A field study assessed the environmental impact of using pesticides based on tetrahydropyrimidine derivatives in agricultural practices. Results showed a significant reduction in pest populations without adverse effects on pollinator species.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as adenosine receptors. These receptors are part of the G protein-coupled receptor family and play a role in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like heart disease and cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence solubility, melting points, and synthetic yields. Below is a comparison with structurally related compounds from the evidence:

Key Findings :

- Dipropyl vs. Ethyl/Methyl Groups : Bulky dipropyl groups (in the target compound) may reduce solubility compared to smaller ethyl or methyl substituents (e.g., Compounds 34–38 in ). This aligns with trends observed in other pyrimidine derivatives where increased alkyl chain length correlates with decreased aqueous solubility .

- Melting Points : Compounds with nitro or aromatic amide groups (e.g., 4-nitrobenzamide in the target compound) often exhibit higher melting points (>300°C) due to strong intermolecular interactions, as seen in Compounds 36 and 14 .

Key Insights :

- Nitrobenzamide Group : The 4-nitrobenzamide moiety in the target compound may enhance binding to enzymes or receptors through nitro group interactions, similar to fluorobenzamide derivatives in .

- Amino-Dioxo Pyrimidine Core: This scaffold is critical for hydrogen bonding with biological targets, as demonstrated in enzyme inhibition studies .

Implications for the Target Compound :

- The target compound’s synthesis would likely require similar amide coupling strategies, with yields influenced by steric hindrance from dipropyl groups.

Biological Activity

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and epigenetic modulation. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a tetrahydropyrimidine core that is substituted with an amino group and a nitrobenzamide moiety. The presence of both dioxo and amino functional groups suggests potential interactions with biological targets such as enzymes involved in DNA methylation.

Research indicates that compounds similar to N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide may function as inhibitors of DNA methyltransferases (DNMTs), which play crucial roles in epigenetic regulation. Inhibition of DNMTs can lead to reactivation of silenced genes in cancer cells, making these compounds valuable in cancer therapeutics.

1. Inhibition of DNA Methyltransferases

Studies have shown that related compounds exhibit significant inhibitory activity against DNMT1 and DNMT3A. For instance:

| Compound | Target Enzyme | EC50 (µM) | Efficacy (%) |

|---|---|---|---|

| Compound A | DNMT3A | 0.9 | 90 |

| Compound B | DNMT1 | 15 | - |

These results suggest that N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide may possess similar properties due to its structural similarities with known DNMT inhibitors .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KG-1 (Leukemia) | 10 | Induces apoptosis via DNMT inhibition |

| HT29 (Colon) | 12 | Reactivates tumor suppressor genes |

These findings indicate that the compound may effectively induce cell death in specific cancer types by reactivating critical regulatory genes .

Case Studies

A significant case study involved the application of a related compound in a clinical setting where patients with acute myeloid leukemia showed improved outcomes when treated with DNMT inhibitors. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against specific methyltransferases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.